Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C₁₀H₁₃Cl₂NO₂ and a CAS number of 124082-19-5. It appears as a white solid and has a melting point range of 127-129 °C . This compound is characterized by the presence of an amino group and a chlorophenyl moiety, which contribute to its unique chemical properties.
MAP hydrochloride is a synthetic compound, and research has been conducted on its synthesis and characterization. Studies have reported methods for its preparation using various starting materials and reaction conditions.[1] Additionally, research has been conducted on its characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]
Several synthetic routes have been explored for the preparation of methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride:
Each method has its own advantages in terms of yield and purity.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride finds applications in various fields:
Interaction studies involving methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are crucial for understanding its pharmacological potential. Preliminary studies suggest interactions with:
Further detailed studies are required to elucidate these interactions comprehensively.
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 3-amino-3-(4-chlorophenyl)propanoate | Contains an amino group and chlorophenyl | Specific melting point range (127-129 °C) |
(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate | Stereoisomer of the above | Different optical activity |
Methyl 2-amino-2-(4-chlorophenyl)propanoate | Similar chlorophenyl group | Different position of amino group |
Methyl 3-amino-2-(4-fluorophenyl)propanoate | Fluorinated instead of chlorinated | Variation in halogen substituent |
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride is distinguished by its specific functional groups and their positions, which influence its reactivity and biological properties compared to these similar compounds.